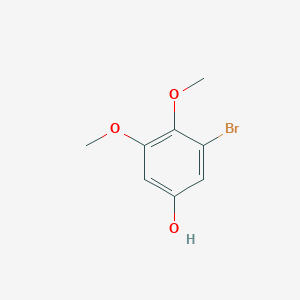
(3-Bromobenzyl)cyclohexylamine
Descripción general
Descripción
(3-Bromobenzyl)cyclohexylamine is an organic compound that features a bromobenzyl group attached to a cyclohexylamine moiety
Mecanismo De Acción
Mode of Action
. These reactions could potentially alter the function of target molecules in the body, leading to various physiological effects.
Biochemical Pathways
This process involves the interaction of chemically differentiated fragments with a metal catalyst, leading to the formation of new carbon-carbon bonds .
Pharmacokinetics
5 to 48 hours, showing a clear dose dependency . Approximately 86 to 95% of the administered dose was excreted in the urine during 48 hours as unchanged drug .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromobenzyl)cyclohexylamine can be achieved through a one-step process involving the reaction of benzene, hydroxylamine, and hydrogen under mild conditions. A bi-functional supported catalyst, such as ruthenium-vanadium oxide on mesoporous silica (Ru–V2O5/MCM-41), is used to facilitate this reaction. The reaction conditions, including catalyst amount, solvent, hydrogen pressure, reaction temperature, and time, are optimized to achieve high yield and selectivity.
Industrial Production Methods: Industrial production methods for this compound typically involve the hydrogenation of aniline using cobalt- or nickel-based catalysts. This process is carried out at elevated temperatures and pressures to ensure efficient conversion .
Análisis De Reacciones Químicas
Types of Reactions: (3-Bromobenzyl)cyclohexylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromobenzyl group to other functional groups.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products:
Oxidation: Products include bromobenzyl alcohols and ketones.
Reduction: Products include cyclohexylamines with modified benzyl groups.
Substitution: Products include azides, nitriles, and other substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(3-Bromobenzyl)cyclohexylamine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Comparación Con Compuestos Similares
Cyclohexylamine: An aliphatic amine with similar structural features but lacking the bromobenzyl group.
Benzylamine: A simpler analog with a benzyl group instead of a bromobenzyl group.
Phenethylamine: A compound with a phenethyl group instead of a cyclohexyl group.
Uniqueness: (3-Bromobenzyl)cyclohexylamine is unique due to the presence of both a bromobenzyl group and a cyclohexylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-[(3-bromophenyl)methyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h4-6,9,13,15H,1-3,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEACIKSVOHWIRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[Bromo(difluoro)methyl]benzene](/img/structure/B1268598.png)
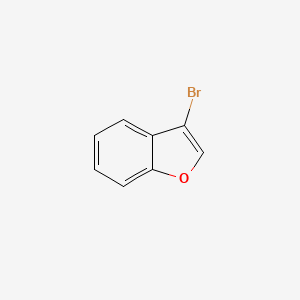

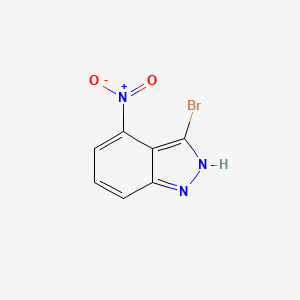
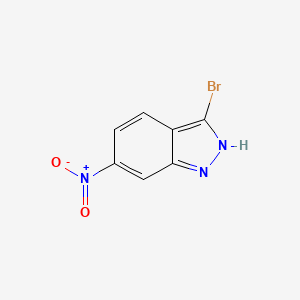
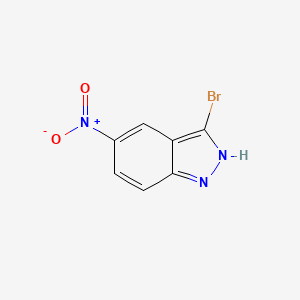
![2-Methylthiazolo[4,5-c]pyridine](/img/structure/B1268604.png)


